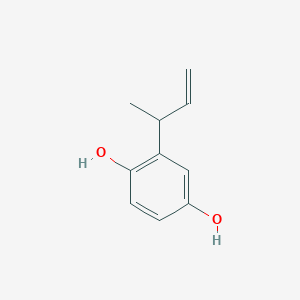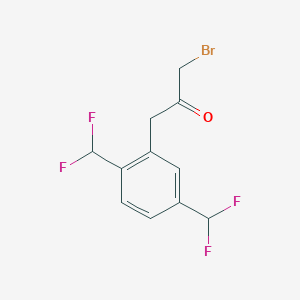
N-methyl-1,3-oxazol-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE: is an organic compound with the chemical formula C4H6N2O·HCl. It is a white crystalline solid known for its oxazole and amine functional groups.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE typically begins with oxazole and methylamine.
Reaction Conditions: The reaction involves the nucleophilic addition of methylamine to oxazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE can undergo oxidation reactions to form oxazole derivatives.
Reduction: It can also be reduced to form various amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and manganese dioxide (MnO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxazole Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Oxazoles: Formed through substitution reactions.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of C-N bonds.
Biology:
Biochemical Research: Utilized in the study of enzyme mechanisms and protein interactions.
Molecular Probes: Used as molecular probes in biological assays.
Medicine:
Drug Discovery: Plays a crucial role in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry:
Agrochemicals: Used in the synthesis of agrochemicals to enhance crop protection.
Material Science: Employed in the development of new materials with unique properties.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Mechanism:
Binding: The compound binds to its molecular targets through hydrogen bonding and hydrophobic interactions.
Inhibition: By binding to the active sites of enzymes, it prevents substrate binding and inhibits enzymatic activity.
類似化合物との比較
OXAZOL-2-YL-METHYLAMINE HYDROCHLORIDE: Similar structure but different position of the amine group.
THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE: Contains a sulfur atom instead of an oxygen atom in the ring.
IMIDAZOL-4-YL-METHYLAMINE HYDROCHLORIDE: Contains two nitrogen atoms in the ring instead of one.
Uniqueness:
Functional Groups: The presence of both oxazole and amine functional groups makes OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE unique.
Versatility: Its versatility in forming various derivatives through different chemical reactions sets it apart from similar compounds.
特性
分子式 |
C4H7ClN2O |
|---|---|
分子量 |
134.56 g/mol |
IUPAC名 |
N-methyl-1,3-oxazol-4-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-5-4-2-7-3-6-4;/h2-3,5H,1H3;1H |
InChIキー |
SAOAGQPLIOXSFG-UHFFFAOYSA-N |
正規SMILES |
CNC1=COC=N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)




![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)





![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)
